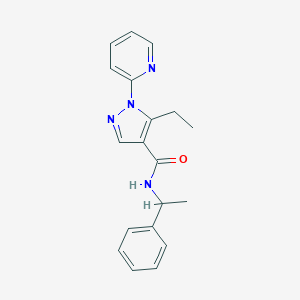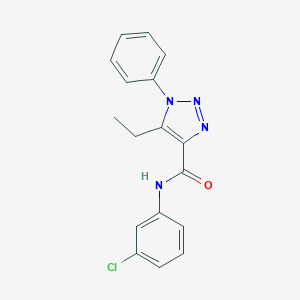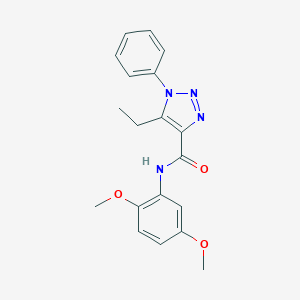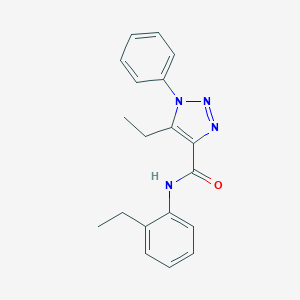
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazole, which is a five-membered heterocyclic compound with three carbon atoms and two adjacent nitrogen atoms . Pyrazoles and their derivatives are known to possess a wide range of pharmacological activities .
Molecular Structure Analysis
The molecular structure of a similar compound, (E)-1-(4-chlorophenyl)-N-(nitrophenyl)methanimine, was analyzed using techniques such as FTIR, UV-Vis, and NMR . The compound was optimized using the DFT method employing the basis set B3LYP/cc-pVDZ .Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For a similar compound, 1-(4-chlorophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one, the geometrical parameters were found to be normal .Applications De Recherche Scientifique
Therapeutic Applications
1,2,4-triazole derivatives have been extensively studied for their broad spectrum of biological activities. They demonstrate antimicrobial, antifungal, antioxidant, anti-inflammatory, and antiviral properties. These compounds have been a focus of research for their potential use in treating neglected diseases, with a significant emphasis on developing new pharmaceuticals that address bacteria resistant to current treatments and diseases affecting vulnerable populations (Ferreira et al., 2013). Additionally, the synthesis and exploration of new 1,2,4-triazole derivatives for potential anticancer applications have been highlighted, underscoring the need for new drugs with higher tumor specificity and reduced toxicity to healthy cells (Sugita et al., 2017).
Material Science and Engineering Applications
In material science, 1,2,4-triazole derivatives have been utilized in the development of polymers and composite materials. These compounds are integral to creating proton-conducting membranes for fuel cells, offering improved thermal stability, mechanical strength, and high ionic conductivity under anhydrous conditions at elevated temperatures. This advancement is crucial for developing more efficient and durable energy conversion devices (Prozorova & Pozdnyakov, 2023).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-N-(4-methoxyphenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4O2/c1-11-19-16(21-22(11)14-7-3-12(18)4-8-14)17(23)20-13-5-9-15(24-2)10-6-13/h3-10H,1-2H3,(H,20,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPPHCSLIYYZFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[1-(4-chlorophenyl)ethyl]-5-ethyl-1-(2-pyridinyl)-1H-pyrazole-4-carboxamide](/img/structure/B498181.png)









![methyl 4-[6-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]phenyl ether](/img/structure/B498198.png)

